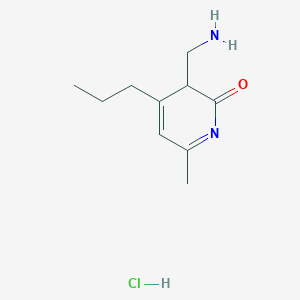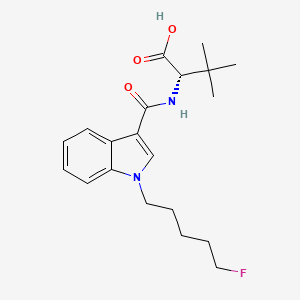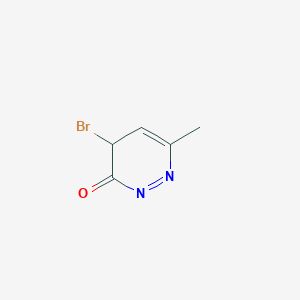![molecular formula C5H3BrN4O B12358320 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a bromine atom at the 3-position and a keto group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a brominated pyrimidine derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto group at the 7-position can participate in redox reactions, leading to the formation of corresponding alcohols or further oxidation products.
Cyclization Reactions: The compound can be used as a precursor in the synthesis of more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted pyrazolo[4,3-d]pyrimidinones depending on the nucleophile used.
Oxidation and Reduction: Products include alcohols or further oxidized derivatives of the pyrazolo[4,3-d]pyrimidinone core.
Scientific Research Applications
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is investigated for its potential to modulate biological pathways and its effects on cellular processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-4-amine: Similar structure but with an iodine atom instead of bromine.
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine atom and has an amino group at the 6-position.
Uniqueness
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
Molecular Formula |
C5H3BrN4O |
|---|---|
Molecular Weight |
215.01 g/mol |
IUPAC Name |
3-bromo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H3BrN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1,3,9H |
InChI Key |
DCAOLVYQTMLLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C2C(=N1)C(=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/structure/B12358268.png)
![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)
![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)

![Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)


![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)
